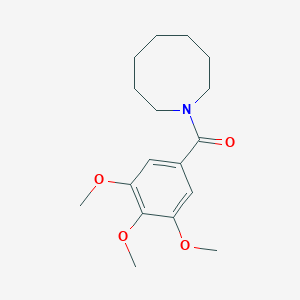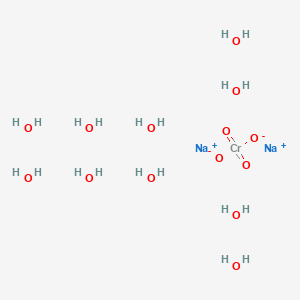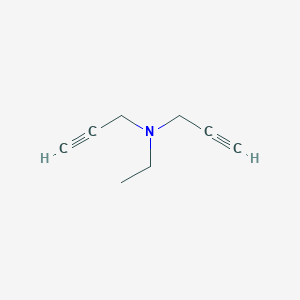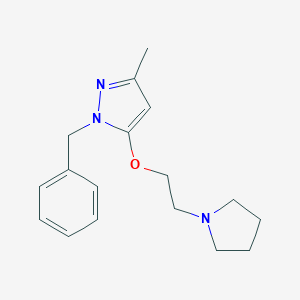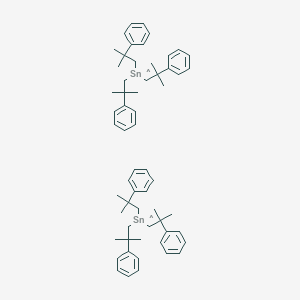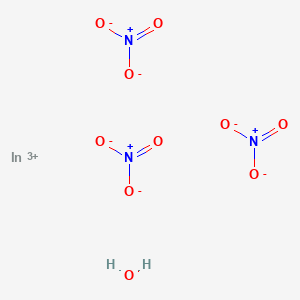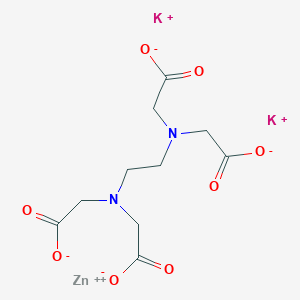
Potassium zinc ethylenediaminetetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium zinc ethylenediaminetetraacetate (K2ZnEDTA) is a chelating agent that is used in various scientific research applications. It is a salt of ethylenediaminetetraacetic acid (EDTA) and is commonly used to chelate zinc ions in biological systems. K2ZnEDTA is a crystalline powder that is soluble in water and has a molecular weight of 389.6 g/mol.
Mécanisme D'action
Potassium zinc ethylenediaminetetraacetate works by binding to zinc ions, forming a stable complex. The complex prevents the zinc ions from interacting with other molecules in the biological system, allowing researchers to study the effects of zinc depletion or supplementation. Potassium zinc ethylenediaminetetraacetate has a high affinity for zinc ions, making it an effective chelating agent.
Effets Biochimiques Et Physiologiques
Potassium zinc ethylenediaminetetraacetate has been shown to have various biochemical and physiological effects. Studies have shown that Potassium zinc ethylenediaminetetraacetate can induce apoptosis in cancer cells by depleting intracellular zinc levels. It has also been shown to increase the expression of metallothionein, a protein that binds to heavy metals and protects against oxidative stress. Potassium zinc ethylenediaminetetraacetate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium zinc ethylenediaminetetraacetate has several advantages as a chelating agent for lab experiments. It has a high affinity for zinc ions, making it an effective chelating agent. It is also water-soluble, making it easy to use in aqueous solutions. However, Potassium zinc ethylenediaminetetraacetate has some limitations. It can bind to other metal ions, such as calcium and magnesium, which can interfere with experiments involving these ions. It can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research involving Potassium zinc ethylenediaminetetraacetate. One area of research is the role of zinc in neurological disorders, such as Alzheimer's disease. Potassium zinc ethylenediaminetetraacetate has been shown to have neuroprotective effects in animal models of neurological disorders, and further research is needed to investigate its potential therapeutic effects. Another area of research is the development of new chelating agents that have higher selectivity for specific metal ions, such as zinc. These agents could be used to investigate the role of specific metal ions in biological processes.
Méthodes De Synthèse
Potassium zinc ethylenediaminetetraacetate can be synthesized by reacting zinc oxide with EDTA in the presence of potassium hydroxide. The reaction results in the formation of Potassium zinc ethylenediaminetetraacetate and water. The process involves the addition of zinc oxide to a solution of EDTA and potassium hydroxide. The mixture is heated and stirred until Potassium zinc ethylenediaminetetraacetate crystals are formed. The crystals are then filtered and dried.
Applications De Recherche Scientifique
Potassium zinc ethylenediaminetetraacetate is widely used in scientific research applications due to its ability to chelate zinc ions. Zinc is an essential trace element that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. Potassium zinc ethylenediaminetetraacetate is commonly used in cell culture studies to investigate the role of zinc in cellular processes. It is also used in studies involving zinc transporters and zinc-binding proteins.
Propriétés
Numéro CAS |
14689-29-3 |
|---|---|
Nom du produit |
Potassium zinc ethylenediaminetetraacetate |
Formule moléculaire |
C10H12K2N2O8Zn |
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
dipotassium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2K.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
Clé InChI |
HALPFWFCTAYLEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
Autres numéros CAS |
14689-29-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
